molecular formula C9H11ClN2O2 B2728175 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride CAS No. 2411263-64-2

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2728175
CAS No.: 2411263-64-2
M. Wt: 214.65
InChI Key: FLINNDHOXHSZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a naphthyridine core, making it a valuable molecule in medicinal chemistry and other scientific applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the naphthyridine core, leading to the formation of different products.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the modifications made to it. The naphthyridine core is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7;/h4-5H,1-3H2,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYOXVJPQVVRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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